molecular formula C11H14O2 B14554137 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-2',5'-dione CAS No. 62248-58-2

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopentane]-2',5'-dione

Cat. No.: B14554137
CAS No.: 62248-58-2
M. Wt: 178.23 g/mol
InChI Key: CIJVKXPUCZGQPS-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopentane]-2’,5’-dione is a unique spirocyclic compound characterized by its bicyclic structure. The compound features a spiro linkage, where two rings share a single carbon atom, creating a rigid and stable molecular framework. This structural motif is significant in various fields of chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopentane]-2’,5’-dione typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopentane]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopentane]-2’,5’-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopentane]-2’,5’-dione involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: Another bicyclic compound with a similar rigid structure but lacks the spiro linkage.

    Spiropyran: A spirocyclic compound with photochromic properties, differing in its functional groups and applications.

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopentane]-2’,5’-dione is unique due to its specific spiro linkage and the resulting stability and rigidity. This makes it particularly valuable in applications requiring precise molecular geometry and stability under various conditions.

Properties

CAS No.

62248-58-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,2'-cyclopentane]-1',3'-dione

InChI

InChI=1S/C11H14O2/c12-9-3-4-10(13)11(9)6-7-1-2-8(11)5-7/h7-8H,1-6H2

InChI Key

CIJVKXPUCZGQPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23C(=O)CCC3=O

Origin of Product

United States

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